2-Amino-6-bromo-3,5-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-3,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.01 g/mol . This compound is characterized by the presence of amino, bromo, and difluoro substituents on a benzoic acid core, making it a versatile intermediate in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 2-amino-6-bromo-3,5-difluorobenzoic acid typically involves multi-step organic reactionsIndustrial production methods often employ advanced techniques such as Suzuki-Miyaura coupling, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
2-Amino-6-bromo-3,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-Amino-6-bromo-3,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-bromo-3,5-difluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and difluoro substituents can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Amino-6-bromo-3,5-difluorobenzoic acid can be compared with other similar compounds such as:
2-Amino-3,5-difluorobenzoic acid: Lacks the bromo substituent, which can affect its reactivity and biological activity.
2-Amino-3-bromobenzoic acid: Lacks the difluoro substituents, leading to different chemical properties and applications.
3-Bromo-4,5-difluorobenzoic acid:
The presence of both bromo and difluoro substituents in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C7H4BrF2NO2 |
---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
2-amino-6-bromo-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-2(9)1-3(10)6(11)4(5)7(12)13/h1H,11H2,(H,12,13) |
InChI Key |
YFLKVPLGEBMTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.